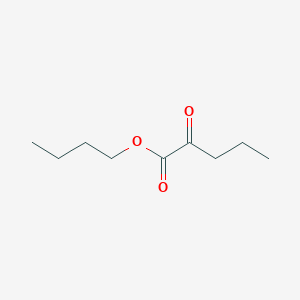

Butyl 2-oxopentanoate

Description

Structure

3D Structure

Properties

CAS No. |

61574-63-8 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

butyl 2-oxopentanoate |

InChI |

InChI=1S/C9H16O3/c1-3-5-7-12-9(11)8(10)6-4-2/h3-7H2,1-2H3 |

InChI Key |

FRGXKIHOIBVDQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(=O)CCC |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Butyl 2 Oxopentanoate and Alpha Keto Esters

Nucleophilic Addition Reactions of the Alpha-Keto Moiety

The alpha-keto moiety in Butyl 2-oxopentanoate (B1239548) features two electrophilic centers: the carbonyl carbon of the ketone and the carbonyl carbon of the ester. The ketone carbonyl is generally more electrophilic and thus more susceptible to nucleophilic attack. Nucleophilic addition reactions are fundamental to the reactivity of alpha-keto esters.

1,2-Addition Reactions

1,2-addition, also known as direct addition, involves the direct attack of a nucleophile on the carbonyl carbon of the ketone. This is the most common mode of reaction for strong, "hard" nucleophiles.

The general mechanism involves the nucleophile attacking the electrophilic ketone carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields a tertiary alcohol.

A prime example of a 1,2-addition reaction is the Grignard reaction. The treatment of an alpha-keto ester with a Grignard reagent (R-MgX) results in the formation of a tertiary alcohol where the R group from the Grignard reagent has been added to the ketone carbonyl.

| Reactant (Alpha-Keto Ester) | Nucleophile (Grignard Reagent) | Product (Tertiary Alcohol) |

| Butyl 2-oxopentanoate | Methylmagnesium bromide | Butyl 2-hydroxy-2-methylpentanoate |

| Ethyl pyruvate | Phenylmagnesium bromide | Ethyl 2-hydroxy-2-phenylpropanoate |

Conjugate (1,4-) Addition Reactions

Conjugate or 1,4-addition is typically associated with α,β-unsaturated carbonyl compounds. In the context of alpha-keto esters that also contain α,β-unsaturation, nucleophilic attack can occur at the β-carbon. For a simple saturated alpha-keto ester like this compound, this type of reaction is not directly applicable unless the substrate is modified to contain a conjugated system.

However, the concept of "soft" nucleophiles preferring different reaction pathways is still relevant. In reactions with β,γ-unsaturated α-keto esters, a catalyzed reaction can exclusively lead to 1,2-addition products, whereas an uncatalyzed reaction might yield a mixture of 1,2- and 1,4-addition products wikipedia.org. This highlights the importance of reaction conditions in directing the regioselectivity of nucleophilic attack.

Pericyclic and Rearrangement Reactions Involving Alpha-Keto Esters

Alpha-keto esters can participate in a variety of pericyclic and rearrangement reactions, often leading to the formation of complex cyclic and acyclic structures.

One notable example is the multihetero-Cope rearrangement of nitrones derived from α-keto esters. This reaction provides access to complex α-imino ester derivatives. The process involves a sequential benzoylation and rearrangement, which can be followed by reduction to yield amino alcohols.

Another significant rearrangement is the Wolff rearrangement , which transforms α-diazocarbonyl compounds into ketenes. While not a direct reaction of alpha-keto esters themselves, they are key precursors to the α-diazo-β-keto esters that undergo this rearrangement. The resulting ketene intermediate can be trapped by various nucleophiles to produce carboxylic acid derivatives. This rearrangement is particularly useful for ring contraction if the starting α-diazo ketone is cyclic wikipedia.org.

The Favorskii rearrangement of α-halo ketones can also be extended to substrates containing an ester group. This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. For cyclic α-halo ketones, this rearrangement results in a ring contraction wikipedia.org.

Asymmetric Catalysis and Stereoselective Transformations

The development of asymmetric catalytic methods for the transformation of alpha-keto esters is a significant area of research, enabling the synthesis of chiral molecules with high enantiomeric purity.

Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation

Dynamic kinetic resolution (DKR) is a powerful technique for the conversion of a racemic mixture into a single enantiomer of a product. Asymmetric transfer hydrogenation (ATH) is a common method employed for the DKR of ketones.

In the context of β-aryl α-keto esters, a dynamic kinetic resolution via asymmetric transfer hydrogenation using a specifically designed ruthenium catalyst has been shown to produce three contiguous stereocenters with high diastereoselectivity. This process involves a reduction of the keto group followed by a lactonization sequence.

The efficiency of this process is highlighted in the following table, showcasing the high yields and enantiomeric ratios achieved for various substrates.

| Substrate (β-Aryl α-Keto Ester) | Catalyst | Yield (%) | Enantiomeric Ratio (e.r.) |

| Ethyl 2-oxo-4-phenylbutanoate | (arene)RuCl(monosulfonamide) | 95 | 94:6 |

| Methyl 2-oxo-4-(4-chlorophenyl)butanoate | (arene)RuCl(monosulfonamide) | 92 | 93:7 |

| Isopropyl 2-oxo-4-(4-methoxyphenyl)butanoate | (arene)RuCl(monosulfonamide) | 96 | 95:5 |

Catalytic Asymmetric Henry Reactions

The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The catalytic asymmetric version of this reaction involving alpha-keto esters provides a direct route to optically active β-nitro-α-hydroxy esters, which are valuable synthetic intermediates.

Chiral bisoxazoline–copper(II) complexes have been effectively used as catalysts for the enantioselective Henry reaction of nitromethane with various α-keto esters. These reactions typically proceed with high yields and excellent enantioselectivities.

The versatility of this reaction is demonstrated by its application to a range of alpha-keto esters, as summarized in the table below.

| Substrate (Alpha-Keto Ester) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Ethyl benzoylformate | Chiral bisoxazoline–Cu(II) | 95 | 94 |

| Methyl 2-oxobutanoate | Chiral bisoxazoline–Cu(II) | 88 | 92 |

| Ethyl 2-oxo-4-phenylbutanoate | Chiral bisoxazoline–Cu(II) | 92 | 96 |

Asymmetric Michael Addition Reactions

The asymmetric Michael addition, a cornerstone of carbon-carbon bond formation, has been extensively explored with alpha-keto esters as acceptors. The electrophilicity of the β-position in β,γ-unsaturated α-keto esters makes them excellent substrates for conjugate addition reactions. Organocatalysis has emerged as a powerful tool in this context, offering a green and efficient alternative to metal-based catalysts.

Chiral bifunctional organocatalysts, such as squaramides and tertiary amine-thioureas, have demonstrated high efficacy in promoting the asymmetric Michael addition of various nucleophiles to β,γ-unsaturated α-keto esters. For instance, the addition of cyclic diketones to these substrates, catalyzed by a tertiary amine-squaramide organocatalyst, proceeds with low catalyst loading (1 mol%) under mild conditions to afford synthetically valuable chiral bicyclic compounds in high yields (up to 97%) and excellent enantioselectivities (up to 99% ee) organic-chemistry.org.

Similarly, the regioselective α-addition of vinylogous α-ketoester enolates to nitroolefins has been achieved using a chiral bifunctional organocatalyst. This reaction provides Rauhut–Currier type products in good yields (60–88%) and with outstanding regio- and enantioselectivities (94–99% ee) mdpi.com. The success of these reactions hinges on the ability of the catalyst to simultaneously activate the nucleophile and the electrophile, thereby controlling the stereochemical outcome of the reaction.

| Nucleophile | α-Keto Ester Substrate | Catalyst Type | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| Cyclic Diketones | β,γ-Unsaturated α-Keto Esters | Tertiary Amine-Squaramide | up to 97 | up to 99 | organic-chemistry.org |

| Vinylogous α-Ketoester Enolate | Nitroolefins | Chiral Bifunctional Organocatalyst | 60-88 | 94-99 | mdpi.com |

Aldolization Reactions for Stereocenter Generation

Aldol reactions represent a powerful method for the construction of β-hydroxy carbonyl compounds, often creating new stereocenters. Alpha-keto esters are highly reactive electrophiles in these reactions due to the electron-withdrawing nature of the adjacent ester group. Organocatalytic asymmetric aldol reactions have been successfully developed, providing access to chiral tertiary alcohols with high stereocontrol.

For example, the reaction of acetone with β,γ-unsaturated α-keto esters can be effectively catalyzed by 9-amino(9-deoxy)epicinchona alkaloids in the presence of an acid co-catalyst. This method yields aldol adducts containing a chiral tertiary alcohol moiety in excellent yields and enantioselectivities fiveable.me. Similarly, (Sa)-Binam-d-prolinamide, in combination with chloroacetic acid, has been shown to be an efficient organocatalyst for the direct aldol reaction between α-keto esters and various ketones under quasi solvent-free conditions, affording highly functionalized chiral quaternary γ-keto α-hydroxyesters with up to 92% ee acs.org.

The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. Proline and its derivatives are among the most studied organocatalysts for aldol reactions, operating through an enamine-based mechanism organic-chemistry.orgchemrxiv.org. The stereochemical outcome is often explained by the Zimmerman-Traxler model, which predicts the formation of a six-membered chair-like transition state.

| Nucleophile | α-Keto Ester Substrate | Catalyst | Yield | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| Acetone | β,γ-Unsaturated α-Keto Ester | 9-Amino(9-deoxy)epicinchona alkaloid | Excellent | Excellent | fiveable.me |

| Alkyl and α-functionalised ketones | α-Keto Esters | (Sa)-Binam-d-prolinamide | Good | up to 92 | acs.org |

N-Heterocyclic Carbene-Catalyzed Reactions

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of umpolung reactivity, converting aldehydes into acyl anion equivalents. This unique reactivity has been harnessed in a variety of reactions involving alpha-keto esters.

NHC-catalyzed annulation reactions are particularly noteworthy. For instance, the [4+2] annulation of enals with β,γ-unsaturated α-keto esters, catalyzed by NHCs, provides access to densely functionalized lactones jove.com. The reaction proceeds through the formation of a Breslow intermediate from the enal and the NHC, which then acts as a nucleophile towards the α-keto ester.

Furthermore, NHCs can catalyze the reaction of alkynyl aldehydes with 1,3-keto esters to synthesize highly functionalized 3,4-dihydropyranones pharmacy180.com. The mechanism involves the formation of a Breslow intermediate from the alkynyl aldehyde, which, after protonation, generates an activated carboxylate that undergoes conjugate addition with the keto ester. These reactions showcase the power of NHC catalysis to construct complex heterocyclic scaffolds from simple starting materials.

Transformations of the Ester Functionality

The ester group in this compound and other alpha-keto esters is a key functional handle that can be readily transformed into other valuable functionalities.

Transesterification Reactions

Transesterification, the conversion of one ester to another, is a fundamental reaction in organic synthesis. While the transesterification of simple esters is well-established, the reaction with α-keto esters can be more nuanced. The presence of the adjacent keto group can influence the reactivity of the ester carbonyl. However, transesterification of β-keto esters is known to proceed selectively over other types of esters, often via an enol intermediate, which suggests that similar selectivity might be achievable with α-keto esters under specific catalytic conditions nih.gov. Various catalysts, including metal oxides and Lewis acids, have been employed to facilitate these transformations, often under mild conditions nih.gov.

Formation of Alpha-Keto Amides and Acids

Alpha-keto esters are valuable precursors for the synthesis of α-keto amides and α-keto acids, which are important structural motifs in medicinal chemistry and natural products. The conversion of α-keto esters to α-keto amides can be achieved through amidation with amines. This transformation can be promoted by various catalysts, including copper-based systems that facilitate oxidative amidation chemrxiv.org.

The hydrolysis of α-keto esters provides a direct route to α-keto acids. This reaction is typically carried out under acidic or basic conditions asianpubs.org. The α-keto group can make the ester more susceptible to hydrolysis compared to simple esters nih.gov. The resulting α-keto acids are versatile intermediates in organic synthesis mdpi.com.

Tautomerism and Enolate Chemistry of Alpha-Keto Esters

The presence of α-hydrogens in alpha-keto esters allows for keto-enol tautomerism, a fundamental equilibrium that dictates their reactivity libretexts.orgopenstax.org. The enol form, though typically the minor tautomer at equilibrium for simple ketones, can be stabilized by intramolecular hydrogen bonding and conjugation in certain systems openstax.org. This tautomeric equilibrium is crucial for understanding the formation and reactivity of enolates.

The deprotonation of an α-hydrogen leads to the formation of an enolate, a powerful nucleophile. For unsymmetrical α-keto esters, the regioselectivity of enolate formation is a key consideration. Under kinetic control (strong, bulky base at low temperature), deprotonation occurs at the less sterically hindered α-position, leading to the kinetic enolate. Conversely, under thermodynamic control (weaker base, higher temperature), the more stable, more substituted thermodynamic enolate is favored jove.comstackexchange.comlibretexts.org. The choice of reaction conditions thus allows for the selective formation of one regioisomeric enolate over the other, enabling regioselective alkylation and other C-C bond-forming reactions. The enolate of an α-keto ester is a resonance-stabilized species, with the negative charge delocalized over the α-carbon, the keto oxygen, and the ester carbonyl oxygen, which influences its nucleophilic character.

Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). masterorganicchemistry.comchemistrysteps.com For this compound, this equilibrium involves the interconversion between the diketo form and its corresponding enol tautomers. This process is not a resonance, but a true isomerization involving the movement of a proton and the shifting of electrons. masterorganicchemistry.com

The equilibrium between the keto and enol forms is dynamic and can be catalyzed by either acid or base. masterorganicchemistry.com

Acid-Catalyzed Tautomerism: In the presence of an acid, the carbonyl oxygen of the ketone is protonated, forming an oxonium ion. A weak base (like water or the conjugate base of the acid) then removes a proton from the α-carbon, leading to the formation of the enol. chemistrysteps.comyoutube.com

Base-Catalyzed Tautomerism: Under basic conditions, a base removes an acidic α-hydrogen to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen then yields the enol form. chemistrysteps.comyoutube.com

| Factor | Effect on Enol Content | Reasoning |

|---|---|---|

| Solvent Polarity | Decreases in polar, protic solvents. Increases in non-polar solvents. | Polar solvents can hydrogen bond with the keto form, stabilizing it. In non-polar solvents, intramolecular hydrogen bonding can stabilize the enol form. rsc.org |

| Temperature | Variable, but often an increase in temperature can favor the enol form. | The thermodynamics of the equilibrium can be temperature-dependent. |

| Substitution | Increased substitution on the double bond of the enol form can increase its stability. | This follows Zaitsev's rule for alkene stability. masterorganicchemistry.com |

| Conjugation | Conjugation with other π-systems stabilizes the enol form. | Delocalization of π-electrons leads to a lower energy state. masterorganicchemistry.comfiveable.me |

The presence of the ester group in this compound generally makes the α-hydrogens less acidic compared to a diketone, which in turn affects the enol content. The pKa of α-hydrogens in ketones is typically around 19-21, while for esters it is around 23-25. libretexts.orglibretexts.org This is because the lone pair of electrons on the ester oxygen can donate into the carbonyl group, which competes with the delocalization of the negative charge in the enolate.

Generation and Reactivity of Alpha-Keto Ester Enolates

The α-hydrogens of this compound, located on the carbon adjacent to the ketone carbonyl group (C3), are acidic and can be removed by a strong base to form a nucleophilic enolate. pressbooks.pub The formation of the enolate is a critical step that unlocks a wide range of synthetic transformations at the α-carbon.

The choice of base is crucial for the efficient generation of the enolate. To ensure complete and irreversible deprotonation, a strong, non-nucleophilic base is typically employed. Lithium diisopropylamide (LDA) is a common choice for this purpose, as its bulky nature prevents it from acting as a nucleophile and attacking the carbonyl carbon. bham.ac.uk Weaker bases, such as alkoxides, may establish an equilibrium with only a small amount of the enolate present. masterorganicchemistry.com

Once formed, the enolate of this compound is a powerful nucleophile that can react with a variety of electrophiles. The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom, making it an ambident nucleophile. wikipedia.org However, reactions with most electrophiles occur preferentially at the α-carbon, leading to the formation of a new carbon-carbon bond. researchgate.net

Key reactions of α-keto ester enolates include:

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-carbon. This is a fundamental C-C bond-forming reaction. For this reaction to be efficient, primary or methyl halides are preferred to minimize competing elimination reactions. libretexts.orglibretexts.org

Acylation: The enolate can also react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group. This leads to the formation of a β-dicarbonyl compound.

| Reaction Type | Electrophile | General Product | Key Considerations |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., R-X) | α-Alkyl-α-keto ester | Best with primary or methyl halides to avoid E2 elimination. Requires a strong base like LDA for complete enolate formation. libretexts.org |

| Acylation | Acyl Halide (e.g., RCOCl) | β-Dicarbonyl compound | The enolate attacks the electrophilic carbonyl carbon of the acylating agent. |

| Aldol Addition | Aldehyde or Ketone | β-Hydroxy-α-keto ester | The enolate attacks the carbonyl carbon of another carbonyl compound. The reaction is often reversible. libretexts.org |

The reactivity of the enolate derived from this compound allows for the synthesis of a wide variety of more complex molecules, making it a valuable intermediate in organic synthesis. The ability to form a new carbon-carbon bond at a specific position with high efficiency is a cornerstone of modern synthetic chemistry.

Advanced Spectroscopic and Analytical Characterization Techniques for Alpha Keto Esters

Chromatographic Separations and Detection

Chromatography is a fundamental technique for separating components of a mixture. For an alpha-keto ester like butyl 2-oxopentanoate (B1239548), both gas and liquid chromatography offer viable methods for separation and subsequent detection.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the boiling point of related compounds, GC is a suitable method for analyzing butyl 2-oxopentanoate. researchgate.net The selection of the stationary phase is critical for achieving optimal separation. For general analysis of esters, a non-polar or mid-polar column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is often employed. hzdr.de Temperature programming, where the column temperature is gradually increased during the analysis, is essential for separating a mixture of compounds with varying boiling points and ensuring good peak shape for later-eluting compounds like this compound.

For highly complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. plos.org In GCxGC, two columns with different selectivity are coupled, providing a much higher peak capacity. gcms.czunito.it This technique is particularly useful for resolving isomeric compounds and separating target analytes from a complex matrix background. acs.org GCxGC coupled with a time-of-flight mass spectrometer (TOFMS) is a powerful tool for the detailed characterization of complex volatile samples, capable of identifying hundreds of individual compounds. plos.org

A typical GC method for ester analysis might involve the following parameters:

| Parameter | Value |

| Injector Type | Split/Splitless or PTV |

| Injector Temperature | 250 °C |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5ms) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. For alpha-keto esters, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

The separation of this compound would typically be achieved using a gradient elution, where the composition of the mobile phase is changed during the run to effectively elute compounds with different polarities. A common mobile phase system for esters is a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. epa.gov Detection can be accomplished using a UV detector, as the keto-ester functionality provides a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Due to the reactive nature of some α-keto acids, derivatization is often employed prior to LC analysis to create more stable derivatives. acs.org This process can also enhance the chromatographic properties and detection sensitivity of the analytes. researchgate.net

A representative reversed-phase LC method could be as follows:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detector | UV at 210 nm or Mass Spectrometer |

The sample matrix, which includes all components of a sample other than the analyte of interest, can significantly impact chromatographic analysis. researchgate.net These "matrix effects" can cause signal suppression or enhancement, leading to inaccurate quantification. researchgate.net In gas chromatography, matrix effects can arise from non-volatile residues in the injector port, which can affect the transfer of the analyte to the column. nih.gov In liquid chromatography, particularly when coupled with mass spectrometry, co-eluting matrix components can interfere with the ionization process of the target analyte in the ion source. researchgate.net

Biological samples are inherently complex and can introduce interferences from salts, lipids, and proteins. researchgate.net To mitigate matrix effects, several strategies can be employed. These include thorough sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering components. chromatographytoday.com The use of matrix-matched standards for calibration is another common approach to compensate for signal changes caused by the matrix. chromatographyonline.com Additionally, optimizing the chromatographic separation to resolve the analyte from interfering matrix components is a crucial step. chromatographyonline.com Changing the selectivity of the chromatographic column can sometimes separate the analyte from the interfering compounds. chromatographytoday.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique, it provides a high degree of certainty in both the identification and quantification of compounds.

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. publications.gc.carestek.com As this compound is amenable to GC analysis, GC-MS is an excellent tool for its characterization. acs.org In a typical GC-MS system, after the compounds are separated by the GC, they enter the mass spectrometer where they are ionized, most commonly by electron ionization (EI). EI is a "hard" ionization technique that causes extensive fragmentation of the molecule. researchgate.net The resulting fragmentation pattern, or mass spectrum, is highly reproducible and serves as a "fingerprint" for a specific compound, allowing for confident identification by comparison to spectral libraries. nist.gov

LC-MS is a powerful technique for analyzing a broad range of compounds, particularly those not suitable for GC. nih.gov For alpha-keto esters, LC-MS provides high sensitivity and selectivity. nih.gov In LC-MS, the eluent from the LC column is introduced into a mass spectrometer, typically using a "soft" ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These techniques generally result in less fragmentation than EI, often producing a prominent ion corresponding to the protonated or deprotonated molecule. dphen1.com

LC coupled with tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity. researchgate.net In this technique, a specific ion (the precursor ion) is selected, fragmented, and then one or more of the resulting fragment ions (product ions) are detected. This process, known as multiple reaction monitoring (MRM), is highly specific and can significantly reduce background noise, leading to lower detection limits. researchgate.net The development of LC-MS/MS methods for the analysis of keto acids in biological samples has been a significant area of research. researchgate.netnih.gov

A summary of mass spectrometric parameters for LC-MS analysis:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Full Scan or Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Nebulizer Gas | Nitrogen |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, offering precise information about the atomic framework. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, NMR allows for the unambiguous assignment of the molecular structure of alpha-keto esters like this compound.

In the ¹H NMR spectrum of this compound, each set of chemically non-equivalent protons generates a distinct signal, providing key insights into the molecule's propyl and butyl chains. The chemical shift (δ) of each signal is influenced by the electronic environment, particularly the deshielding effects of the adjacent ester and ketone carbonyl groups. Protons closer to these electronegative groups are shifted downfield to higher ppm values.

The expected proton signals for this compound are detailed below. The protons on the carbon adjacent to the ester oxygen (d) are the most deshielded, appearing furthest downfield. Conversely, the terminal methyl protons (a, g) of both alkyl chains reside in the most shielded environments and appear furthest upfield.

Predicted ¹H NMR Spectral Data for this compound

| Label | Structural Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a | CH₃ -CH₂-CH₂-C(O)- | ~ 0.95 | Triplet (t) | 3H |

| b | CH₃-CH₂ -CH₂-C(O)- | ~ 1.70 | Sextet | 2H |

| c | CH₃-CH₂-CH₂ -C(O)- | ~ 2.85 | Triplet (t) | 2H |

| d | -O-CH₂ -CH₂-CH₂-CH₃ | ~ 4.25 | Triplet (t) | 2H |

| e | -O-CH₂-CH₂ -CH₂-CH₃ | ~ 1.68 | Quintet | 2H |

| f | -O-CH₂-CH₂-CH₂ -CH₃ | ~ 1.42 | Sextet | 2H |

| g | -O-CH₂-CH₂-CH₂-CH₃ | ~ 0.94 | Triplet (t) | 3H |

Predicted values are based on standard chemical shift ranges for similar functional groups.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. For this compound, nine distinct signals are expected. The chemical shifts of the two carbonyl carbons are particularly diagnostic, appearing significantly downfield (160-220 ppm) due to the strong deshielding effect of the double-bonded oxygens. openstax.orglibretexts.org The ketone carbonyl (4) is typically found further downfield than the ester carbonyl (5). openstax.orgpressbooks.pub Carbons bonded directly to the ester oxygen (6) also exhibit a characteristic downfield shift. openstax.org

Predicted ¹³C NMR Spectral Data for this compound

| Label | Structural Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | C H₃-CH₂-CH₂-C(O)- | ~ 13.7 |

| 2 | CH₃-C H₂-CH₂-C(O)- | ~ 17.5 |

| 3 | CH₃-CH₂-C H₂-C(O)- | ~ 44.2 |

| 4 | CH₃-CH₂-CH₂-C (O)- | ~ 193.5 |

| 5 | -C(O)-C (O)-O- | ~ 161.0 |

| 6 | -O-C H₂-CH₂-CH₂-CH₃ | ~ 66.8 |

| 7 | -O-CH₂-C H₂-CH₂-CH₃ | ~ 30.4 |

| 8 | -O-CH₂-CH₂-C H₂-CH₃ | ~ 19.1 |

| 9 | -O-CH₂-CH₂-CH₂-C H₃ | ~ 13.6 |

Predicted values are based on standard chemical shift ranges for similar functional groups. openstax.orglibretexts.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the most prominent features in the IR spectrum are the strong absorptions corresponding to the two carbonyl (C=O) groups. pressbooks.pub

The ketone and ester carbonyl groups vibrate at slightly different frequencies, often allowing them to be distinguished. Saturated aliphatic ketones typically show a strong, sharp absorption band around 1715 cm⁻¹. pressbooks.publibretexts.org Saturated esters absorb at a slightly higher frequency, generally in the range of 1735-1750 cm⁻¹. pressbooks.publibretexts.org Additionally, the spectrum will display strong C-H stretching vibrations from the alkane portions of the butyl and propyl groups in the 2850-2960 cm⁻¹ region and characteristic C-O stretching bands for the ester group between 1000-1300 cm⁻¹. pressbooks.publibretexts.org

Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| 2850-2960 | C-H | Alkane | Strong |

| ~ 1740 | C=O | Ester | Strong, Sharp |

| ~ 1715 | C=O | Ketone | Strong, Sharp |

| 1000-1300 | C-O | Ester | Strong |

Values represent typical ranges for the specified functional groups. pressbooks.pubpressbooks.publibretexts.orglibretexts.org

Emerging Analytical Methodologies for Complex Mixtures

The analysis of alpha-keto esters in complex biological or environmental samples requires highly sensitive and selective methods. While traditional spectroscopic techniques are ideal for characterizing pure substances, they often lack the resolution needed for mixture analysis. Modern analytical chemistry addresses this challenge through hyphenated chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and semi-volatile compounds like this compound. nih.govresearchgate.net In this technique, the mixture is first separated based on the components' boiling points and interactions with a stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint for identification and quantification.

High-Performance Liquid Chromatography (HPLC) , particularly when coupled with tandem mass spectrometry (LC-MS/MS), is another powerful tool, especially for less volatile or thermally unstable alpha-keto acids and their esters. nih.govresearchgate.net The separation occurs in the liquid phase, offering versatility in column chemistry and mobile phase composition to handle a wide range of analytes. For enhanced sensitivity and selectivity, especially in biological matrices, pre-column derivatization is often employed. researchgate.net For instance, keto acids can be converted into fluorescent or easily ionizable derivatives, significantly lowering their detection limits. researchgate.netresearchgate.net A common approach involves derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which creates derivatives that are highly responsive in mass spectrometry, enabling reliable quantification at very low concentrations. researchgate.net These advanced methods are crucial for metabolic studies, environmental monitoring, and quality control where alpha-keto esters may be present as key intermediates or trace components. researchgate.netmdpi.com

Computational Chemistry Studies of Butyl 2 Oxopentanoate and Alpha Keto Esters

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of alpha-keto esters. These calculations provide a detailed picture of electron distribution, which governs the molecule's reactivity.

A key aspect of this analysis involves the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity and stability; a smaller gap generally implies higher reactivity. wuxiapptec.comnih.gov

For alpha-keto esters, the HOMO is typically localized on the oxygen atoms of the carbonyl and ester groups, while the LUMO is centered on the dicarbonyl fragment. This distribution indicates that the molecule is susceptible to nucleophilic attack at the carbonyl carbons and can participate in reactions involving electron donation from the oxygen atoms. jocpr.com DFT calculations can map out the Molecular Electrostatic Potential (MEP), which visually represents the charge distribution and identifies regions prone to electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of Representative Alpha-Keto Esters (DFT/B3LYP/6-31G)*

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Methyl pyruvate | -7.21 | -1.54 | 5.67 |

| Ethyl pyruvate | -7.15 | -1.50 | 5.65 |

| Butyl 2-oxopentanoate (B1239548) | -7.08 | -1.45 | 5.63 |

Note: Data for Butyl 2-oxopentanoate is estimated based on trends for similar aliphatic alpha-keto esters.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational preferences of flexible molecules like this compound. nih.gov These simulations model the movements of atoms over time, providing insights into the accessible conformations and the energy barriers between them. mdpi.com

A crucial aspect of ester conformation is the rotation around the C-O single bond of the ester group, leading to s-cis and s-trans conformers. imperial.ac.uk Computational studies have shown that for many acyclic esters, the s-trans conformation is energetically favored due to reduced steric hindrance. acs.org However, the presence of the adjacent keto group in alpha-keto esters introduces additional electronic and steric factors. Theoretical studies on related dicarbonyl compounds indicate that the relative stability of conformers can be influenced by subtle electronic effects and solvent interactions. researchgate.netnih.gov

MD simulations can generate a potential energy surface by systematically rotating key dihedral angles. This allows for the identification of low-energy conformers and the quantification of rotational energy barriers. For this compound, simulations would explore the rotation of the butyl chain as well as the orientation of the ester group relative to the keto group. nih.gov

Table 2: Conformational Energy Analysis of an Alpha-Keto Ester Moiety

| Conformer | Dihedral Angle (O=C–C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti-periplanar (s-trans like) | ~180° | 0.00 | 75 |

Note: Values are representative for a generic alpha-keto ester fragment based on computational studies of dicarbonyl systems.

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry is invaluable for investigating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states (TS), intermediates, and products, a complete energy profile for a proposed reaction pathway can be constructed. researchgate.net This approach allows researchers to understand reaction feasibility, selectivity, and the role of catalysts.

For alpha-keto esters, which are versatile building blocks in organic synthesis, computational studies have explored various transformations, including reductions, cycloadditions, and aminations. nih.govresearchgate.netnih.gov DFT calculations can locate the transition state structures and determine their associated activation energies (ΔG‡). rsc.orgnih.gov The pathway with the lowest activation barrier is the most likely to occur. pku.edu.cn

For instance, in a catalyzed asymmetric reduction, computational models can compare different modes of substrate binding to the catalyst and rationalize the observed stereoselectivity by comparing the energies of the diastereomeric transition states. nih.gov These studies have been crucial in understanding how a chiral catalyst transfers stereochemical information to the product.

Table 3: Calculated Activation Energies for Competing Pathways in a Hypothetical Reaction of an Alpha-Keto Ester

| Reaction Pathway | Description | Rate-Determining Step | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| Pathway A | [4+2] Cycloaddition | C-C bond formation TS | 21.5 |

| Pathway B | Nucleophilic Addition | Attack on keto-carbonyl | 18.2 |

Note: This table presents hypothetical data to illustrate the application of computational studies in comparing reaction mechanisms.

Predictive Modeling for Catalyst Design and Optimization

Building on mechanistic insights, computational chemistry can be used to proactively design better catalysts. Predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), correlate structural or electronic features of catalysts and substrates with reaction outcomes like yield or enantioselectivity. acs.org

For reactions involving alpha-keto esters, a library of potential catalysts (e.g., ligands for a metal catalyst) can be computationally screened. acs.org Descriptors such as steric parameters (e.g., buried volume), electronic parameters (e.g., HOMO/LUMO energies), or interaction energies are calculated for each catalyst-substrate complex. These descriptors are then used to build a mathematical model that predicts performance. acs.org

Recent advances involve using machine learning and deep generative models. rsc.org These models can learn from a dataset of computationally or experimentally determined catalyst performances to not only predict the efficiency of new catalysts but also to generate novel catalyst structures optimized for a specific transformation. This data-driven approach accelerates the discovery of highly efficient and selective catalysts for reactions with substrates like this compound.

Table 4: Example of a Predictive Model for Enantioselectivity in Ketone Reduction

| Catalyst Ligand Parameter | Coefficient in Model | Statistical Significance (p-value) |

|---|---|---|

| Ligand Buried Volume (%) | -1.5 | < 0.01 |

| HOMO-LUMO Gap (eV) | +5.2 | < 0.05 |

Note: This table illustrates the components of a multilinear regression model correlating catalyst properties with enantioselectivity.

Intermolecular Interactions and Crystal Packing Analysis

Understanding how molecules of this compound interact with each other is crucial for predicting its physical properties, such as melting point, solubility, and crystal structure. Computational methods can quantify the strength and nature of noncovalent interactions, including hydrogen bonds, van der Waals forces, and dipole-dipole interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. researchgate.netacs.org By mapping properties onto this surface, one can identify the types of interactions that dominate the crystal packing. For esters, interactions involving the carbonyl oxygen atoms are often significant. mdpi.com

In the absence of experimental crystal structures, computational crystal structure prediction (CSP) methods can be used to generate plausible packing arrangements. These methods use force fields or DFT calculations to evaluate the lattice energies of thousands of hypothetical crystal structures, identifying those with the lowest energy as the most probable. researchgate.net This analysis helps rationalize how molecular conformation and intermolecular forces dictate the solid-state structure of alpha-keto esters.

Table 5: Calculated Intermolecular Interaction Energies in a Model Ester Crystal

| Interaction Type | Interacting Fragments | Energy (kcal/mol) |

|---|---|---|

| C-H···O Hydrogen Bond | Butyl C-H and Carbonyl O | -2.5 |

| Dipole-Dipole | Ester C=O and Keto C=O | -1.8 |

Note: Data is representative for intermolecular interactions found in the crystals of carbonyl-containing organic molecules.

Applications of Butyl 2 Oxopentanoate in Advanced Organic Synthesis

Precursors for Chiral Alpha-Hydroxy and Alpha-Amino Acid Derivatives

The prochiral center at the α-carbon of Butyl 2-oxopentanoate (B1239548) makes it an excellent starting material for the stereoselective synthesis of chiral α-hydroxy and α-amino acid derivatives, which are fundamental components of many pharmaceuticals and biologically active compounds.

Chiral α-Hydroxy Acid Derivatives: These are typically accessed through the asymmetric reduction of the ketone functionality. This transformation can be achieved using various methods, including chiral reducing agents or catalytic hydrogenation with chiral catalysts. Biocatalysis, employing enzymes such as ketoreductases or dehydrogenases, offers a highly efficient and environmentally benign route to these compounds with high enantiomeric excess. The resulting butyl 2-hydroxy-pentanoate can then be utilized as a chiral building block for more complex molecules.

| Method | Reagent/Catalyst | Product Type | Key Feature |

| Asymmetric Hydrogenation | Chiral metal complexes (e.g., Ru-BINAP) + H₂ | Chiral α-hydroxy ester | High enantioselectivity and yield under controlled conditions. |

| Chiral Hydride Reduction | Chiral boranes or aluminum hydrides (e.g., B-Chlorodiisopinocampheylborane) | Chiral α-hydroxy ester | Stoichiometric use of chiral reagents. |

| Biocatalytic Reduction | Ketoreductase enzymes (KREDs) / Dehydrogenases | Chiral α-hydroxy ester | High stereoselectivity, mild reaction conditions (aqueous media, room temp). |

Chiral α-Amino Acid Derivatives: The synthesis of α-amino acids from Butyl 2-oxopentanoate can be accomplished primarily through reductive amination. This process involves the reaction of the ketone with an amine source (like ammonia) to form an intermediate imine, which is then reduced to the corresponding amine. The use of chiral auxiliaries or asymmetric catalysts during the reduction step can induce stereoselectivity, leading to the formation of enantiomerically enriched amino acid derivatives.

Furthermore, enzymatic transamination represents a powerful biocatalytic alternative. Transaminase (TA) enzymes can catalyze the transfer of an amino group from a donor molecule (like L-alanine or L-aspartate) directly to the α-keto position of the substrate. For instance, studies on the closely related 2-oxovaleric acid have shown its efficient conversion into the non-proteinogenic amino acid L-norvaline using transaminases, demonstrating the viability of this pathway.

| Method | Reagents/Catalyst | Product Type | Key Feature |

| Diastereoselective Reductive Amination | Chiral amine (e.g., (R)-α-methylbenzylamine), followed by reduction (e.g., NaBH₃CN) and deprotection | Chiral α-amino ester | Formation of a diastereomeric intermediate directs the stereochemical outcome. |

| Catalytic Asymmetric Reductive Amination | Ammonia/Amine source + H₂ + Chiral catalyst (e.g., Iridium or Rhodium-based) | Chiral α-amino ester | Direct, atom-economical route to chiral amines. |

| Biocatalytic Transamination | Transaminase (TA) enzyme + Amino donor (e.g., L-Alanine) | Chiral α-amino ester | Extremely high enantioselectivity under mild, aqueous conditions. |

Synthons for Heterocyclic Compound Synthesis

The 1,2-dicarbonyl-like reactivity of this compound makes it a valuable synthon for the construction of various heterocyclic rings, which form the core of many pharmaceuticals, agrochemicals, and materials.

Five-Membered Heterocycles

The reaction of α-ketoesters with binucleophilic reagents is a classical strategy for synthesizing five-membered heterocycles. A prominent example is the reaction of this compound with hydrazine (B178648) or its derivatives. This condensation reaction proceeds via initial formation of a hydrazone at the ketone position, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, ultimately forming substituted pyrazolone rings. These scaffolds are present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.

Six-Membered Heterocycles

This compound serves as a key building block for several six-membered heterocyclic systems. One of the most important applications is in the synthesis of quinoxalines . The condensation of an α-dicarbonyl compound with an o-phenylenediamine (B120857) is a standard and efficient method for forming the quinoxaline (B1680401) ring system. In this context, this compound reacts with substituted or unsubstituted o-phenylenediamines, typically under acidic catalysis, to yield 3-propyl-1H-quinoxalin-2-one derivatives. The quinoxaline motif is a privileged structure in medicinal chemistry, found in compounds with anticancer, antibacterial, and antiviral properties.

Additionally, α-ketoesters can be used to synthesize pyridazinones and related heterocycles. While the reaction of γ-ketoesters with hydrazine is a common route to simple pyridazinones, α-ketoesters can participate in more complex condensation reactions with activated methylene (B1212753) compounds and hydrazine to build the pyridazinone core.

Building Blocks for Complex Natural Products and Bioactive Molecules

While specific total syntheses of major natural products using this compound as a starting material are not extensively documented, its structural features make it a highly valuable potential building block. The presence of two distinct and reactive functional groups (ketone and ester) allows for selective and sequential chemical modifications. This enables the introduction of new stereocenters and the elaboration of complex carbon skeletons.

For instance, the ketone can be used for carbon-carbon bond formation via aldol, Wittig, or Grignard reactions, while the ester can be reduced, hydrolyzed, or converted to an amide. This orthogonal reactivity is highly desirable in the multi-step synthesis of complex targets.

Furthermore, related α-keto acids, such as 2-ketoisovalerate, are central intermediates in the biosynthesis of branched-chain amino acids (valine, leucine) and other metabolites like coenzyme A. nih.govnih.gov This highlights the role of the α-keto acid motif in nature's synthetic pathways and provides inspiration for its use in biomimetic synthesis to construct bioactive molecules.

Intermediate in the Development of Fine Chemicals and Agrochemicals

In the broader chemical industry, this compound and related α-ketoesters are valuable intermediates for the production of fine chemicals and agrochemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as fragrances, food additives, and pharmaceutical precursors.

The ester and ketone moieties of this compound are precursors to a wide range of functional groups. Its derivatives, such as the corresponding α-hydroxy and α-amino esters, can be used in the synthesis of:

Flavor and Fragrance Compounds: Many esters of short-chain hydroxy acids have fruity or pleasant aromas.

Specialty Polymers: Chiral hydroxy acids can be used as monomers for the synthesis of biodegradable polyesters.

Agrochemicals: The heterocyclic systems derived from this compound, such as quinoxalines and pyrazolones, are core structures in many herbicides, fungicides, and insecticides. While direct patent literature for this compound may be limited, the utility of its derivatives in constructing these active ingredients underscores its potential as a key intermediate.

The versatility and reactivity of this compound thus position it as a significant, though specialized, intermediate with broad potential across multiple sectors of the chemical industry.

Green Chemistry Principles in the Synthesis and Application of Alpha Keto Esters

Atom Economy and Reaction Efficiency Maximization

Atom economy, a core principle of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, with no atoms wasted as byproducts. acs.org

Traditional methods for synthesizing alpha-keto esters, such as those involving stoichiometric oxidizing agents like selenium dioxide or potassium permanganate (B83412), often suffer from poor atom economy. mdpi.com While these methods can be efficient in terms of yield, they generate significant toxic waste. mdpi.com In contrast, modern catalytic approaches offer superior atom economy. mdpi.com

For the synthesis of Butyl 2-oxopentanoate (B1239548), several pathways can be considered, each with a different atom economy. For instance, the oxidation of the corresponding α-hydroxy ester, butyl 2-hydroxypentanoate, represents a common route. If a catalytic amount of an oxidant is used with a co-oxidant like molecular oxygen, where the byproduct is water, the atom economy can be very high. Another approach is the palladium-catalyzed double carbonylation of a suitable halide with butanol, which can also exhibit high atom economy. acs.org A comparison of hypothetical synthetic routes highlights the importance of reaction design in maximizing atom efficiency.

Table 1: Comparative Atom Economy for Hypothetical Syntheses of Butyl 2-oxopentanoate

| Synthesis Route | Reactants | Products | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Route A: Oxidation | Butyl 2-hydroxypentanoate, [O]* | This compound | H₂O | 89.9% |

| Route B: Grignard Reaction | Diethyl oxalate (B1200264), Propylmagnesium bromide, Butanol | This compound | Mg(OEt)Br, Ethanol | ~40-50%** |

| Route C: Esterification | 2-Oxopentanoic acid, Butan-1-ol | this compound | H₂O | 90.2% |

*Assuming an oxygen transfer agent where water is the only byproduct. **Atom economy for Grignard and similar organometallic reactions is often low due to the formation of stoichiometric inorganic salts.

Minimization of Byproducts and Waste Prevention

The first principle of green chemistry is the prevention of waste, which is inherently linked to atom economy. acs.org Synthetic routes that generate minimal or no byproducts are preferred. The choice of reagents and catalysts is crucial in achieving this goal. For instance, using catalytic reagents is superior to using stoichiometric ones because catalysts are not consumed in the reaction and can, in principle, be recycled indefinitely, thus not contributing to the waste stream. acs.org

In the context of producing this compound, moving away from classical syntheses that use stoichiometric reagents is a key strategy for waste minimization. For example, a Grignard-type reaction to form the carbon skeleton would generate stoichiometric amounts of magnesium salts as waste. mdpi.com In contrast, catalytic oxidation or carbonylation reactions are designed to minimize such waste streams. mdpi.comacs.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, also contributes to waste prevention by reducing the need for separation and purification of intermediates, which saves on solvent and energy usage. acs.org

Development of Environmentally Benign Solvents and Reaction Media

A significant portion of the waste generated in chemical processes comes from solvents. jove.com Many traditional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. Green chemistry encourages making the use of auxiliary substances like solvents unnecessary wherever possible, and when they are used, to choose innocuous options. jove.com

For the synthesis of this compound, which likely involves esterification or oxidation, replacing hazardous solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) is a priority. rsc.orgnih.gov Research into greener esterification reactions has identified alternatives such as acetonitrile (B52724), dimethyl carbonate (DMC), and bio-based solvents like ethyl lactate. rsc.orgnih.gov Water, being non-toxic and renewable, is also an attractive solvent for certain organic reactions. wikipedia.org The ideal green solvent should have low toxicity, be biodegradable, be sourced from renewable feedstocks, and be easily recyclable. wikipedia.org

Table 2: Comparison of Traditional vs. Green Solvents for Ester Synthesis

| Solvent | Classification | Key Hazards | Green Chemistry Considerations |

|---|---|---|---|

| Dichloromethane (DCM) | Traditional | Suspected carcinogen, volatile, environmental pollutant | To be avoided/replaced |

| N,N-Dimethylformamide (DMF) | Traditional | Reproductive toxicity, volatile | To be avoided/replaced |

| Toluene (B28343) | Traditional | Flammable, neurotoxicity | To be avoided/replaced |

| Acetonitrile | Greener Alternative | Less toxic than DCM/DMF, biodegradable | Recommended alternative for some esterifications nih.gov |

| Ethyl Lactate | Green (Bio-based) | Low toxicity, biodegradable, renewable source | Excellent green solvent option |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green (Bio-based) | Derived from renewable sources, lower toxicity | Favorable replacement for THF and DCM |

| Water | Green | Non-toxic, non-flammable, abundant | Ideal when reactants are soluble; reduces waste |

Catalysis in Green Alpha-Keto Ester Synthesis

Catalysis is a cornerstone of green chemistry, as catalytic processes are generally more atom-economical, require milder reaction conditions, and generate less waste than stoichiometric reactions. acs.org

Homogeneous and Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysts are employed in the synthesis of alpha-keto esters. Homogeneous catalysts, such as palladium complexes used in carbonylation reactions, offer high activity and selectivity. acs.org However, their separation from the product can be challenging.

Heterogeneous catalysts offer significant advantages in terms of sustainability, as they are easily separated from the reaction mixture (e.g., by filtration) and can be reused, reducing waste and cost. mdpi.com For esterification reactions, solid acid catalysts like zeolites, ion-exchange resins (e.g., Dowex H+), and supported acids have proven effective and environmentally friendly. mdpi.comnih.gov A recyclable, bifunctional iron nanocomposite has also been shown to efficiently catalyze the synthesis of α-keto acids from alkenes, a pathway that could be adapted for esters. organic-chemistry.orgorganic-chemistry.org

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis, the use of enzymes or whole microbial cells as catalysts, represents an increasingly important green chemistry tool. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), are highly selective, and are derived from renewable sources. acs.org For the synthesis of chiral compounds, biocatalysis can offer unparalleled stereoselectivity, avoiding the need for protecting groups and reducing waste. acs.orgresearchgate.net

In the context of this compound, biocatalysis could be applied in several ways. A ketoreductase (KRED) could be used for the asymmetric reduction of the keto group to produce a chiral α-hydroxy ester, a valuable precursor. researchgate.net Alternatively, lipases are widely used for esterification and transesterification reactions under mild, non-aqueous conditions, offering a green route to the final product from 2-oxopentanoic acid and butanol. researchgate.net

Utilization of Renewable Feedstocks

The twelfth principle of green chemistry advocates for the use of renewable rather than depleting feedstocks whenever technically and economically practicable. This involves shifting from a petrochemical-based economy to one based on biomass (e.g., agricultural waste, sugars, and oils).

The synthesis of this compound can be made more sustainable by sourcing its precursors from renewable resources.

Butanol : Biobutanol can be produced via the Acetone-Butanol-Ethanol (ABE) fermentation of carbohydrates from sources like corn, sugarcane, or lignocellulosic biomass. osu.edumicrobiologysociety.orgportlandpress.com This makes it a renewable alternative to petroleum-derived butanol. nih.govenergy.gov

2-Oxopentanoic Acid : The five-carbon backbone can be derived from valeric acid (pentanoic acid). Valeric acid itself can be produced from renewable platform chemicals like levulinic acid, which is obtained from the acid-catalyzed hydrolysis of lignocellulosic biomass. wur.nlresearchgate.net Companies are also developing valeric acid based on renewable and recycled raw materials through mass balance concepts. perstorp.com This bio-based valeric acid can serve as a key intermediate for various chemicals, including flavors and fragrances. imarcgroup.comnih.gov

By combining bio-butanol with bio-derived 2-oxopentanoic acid through a green catalytic process, the entire lifecycle of this compound can be aligned with the principles of sustainability.

Evaluation of Green Chemistry Metrics for Synthetic Routes

The principles of green chemistry are increasingly integral to the design and assessment of chemical syntheses, steering the industry towards more sustainable and environmentally benign processes. A key aspect of implementing these principles is the use of quantitative metrics to evaluate the "greenness" of a reaction. These metrics provide a framework for comparing different synthetic pathways, identifying areas for improvement, and quantifying the reduction in environmental impact. For the synthesis of alpha-keto esters like this compound, evaluating various synthetic routes through the lens of green chemistry metrics is essential for selecting a process that is not only efficient in terms of yield but also in its use of resources and minimization of waste.

Several key metrics are employed to assess the environmental performance of a chemical reaction. These include Atom Economy (AE), Reaction Mass Efficiency (RME), E-Factor (Environmental Factor), and Process Mass Intensity (PMI). rsc.orgnih.govwikipedia.org Each metric offers a different perspective on the efficiency and waste generation of a process, and together they provide a comprehensive evaluation.

To illustrate this, two plausible synthetic routes for this compound are evaluated:

Route 1: Fischer Esterification. This is a traditional acid-catalyzed reaction between 2-oxopentanoic acid and butanol. masterorganicchemistry.comchemistrysteps.com It is a condensation reaction that produces water as the only theoretical byproduct.

Route 2: Oxidation of an α-Hydroxy Ester. This route involves the oxidation of a precursor, butyl 2-hydroxypentanoate, using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) to yield the target alpha-keto ester.

A detailed comparison of these two routes using key green chemistry metrics reveals significant differences in their environmental footprint.

| Metric | Formula | Route 1: Fischer Esterification | Route 2: Oxidation of Butyl 2-hydroxypentanoate | Ideal Value |

| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | 90.5% | 44.2% | 100% |

| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Σ Mass of Reactants) x 100 | 77.0% | 39.8% | 100% |

| E-Factor | (Total Mass of Waste / Mass of Product) | ~ 5.7 | ~ 20.1 | 0 |

| Process Mass Intensity (PMI) | (Total Mass Input / Mass of Product) | ~ 6.7 | ~ 21.1 | 1 |

Calculations for this table are based on a hypothetical synthesis of one mole (172.22 g) of this compound. Assumptions include an 85% yield for Route 1 and a 90% yield for Route 2, with stoichiometric reactants. Solvent and work-up materials are estimated based on common lab procedures (e.g., 500g toluene for Route 1; 1500g dichloromethane for Route 2).

Detailed Research Findings

Atom Economy (AE)

Atom economy measures the efficiency with which atoms from the reactants are incorporated into the desired product. rsc.org The Fischer esterification (Route 1) exhibits a high atom economy of 90.5%. The only atoms not incorporated into the final product form a small, benign byproduct, water. In contrast, the oxidation reaction (Route 2) has a very poor atom economy of 44.2%. This is due to the use of a stoichiometric chromium-based reagent (PCC), where the large mass of the reagent and its byproducts are not part of the final ester, becoming waste.

Reaction Mass Efficiency (RME)

RME provides a more practical measure of efficiency by taking the reaction yield and reactant stoichiometry into account. mdpi.com For Route 1, assuming a typical 85% yield, the RME is 77.0%. For Route 2, even with a higher assumed yield of 90%, the RME is only 39.8%. This demonstrates that a high-yielding reaction can still be inefficient from a mass perspective if its atom economy is low.

E-Factor and Process Mass Intensity (PMI)

The E-Factor and PMI are holistic metrics that quantify the total waste generated and the total mass used in a process, respectively. acs.org They account for not just reactants and byproducts, but also solvents, catalysts, and materials used in work-up and purification. tamu.edu

For the Fischer esterification (Route 1), the primary contributors to the E-Factor and PMI are the solvent (e.g., toluene used for azeotropic water removal) and work-up materials. Even with these, the calculated PMI is approximately 6.7, meaning 6.7 kg of material is used to produce 1 kg of product. While far from the ideal of 1, this is common for fine chemical synthesis.

The oxidation route (Route 2) performs significantly worse, with an estimated PMI of around 21.1. The main contributors are the large mass of the PCC reagent, which becomes waste, and the significant quantities of solvent (e.g., dichloromethane) required to perform the reaction and subsequent purification. The high E-Factor underscores the substantial amount of waste, much of which is hazardous due to the chromium byproducts, generated per kilogram of product.

Future Research Directions and Emerging Trends in Butyl 2 Oxopentanoate Chemistry

Exploration of Novel Catalytic Systems

Future research into the synthesis of Butyl 2-oxopentanoate (B1239548) is expected to heavily focus on the development and implementation of novel catalytic systems. The goal is to move beyond traditional synthesis methods, which are mentioned in patent literature as the reaction of 2-oxovaleric acid with a corresponding butanol, towards more efficient, selective, and sustainable catalytic approaches. google.com While specific catalysts for Butyl 2-oxopentanoate are not extensively documented, the broader field of α-keto ester synthesis provides a roadmap for future investigations.

Key areas of exploration will likely include:

Homogeneous and Heterogeneous Catalysis: Investigating the efficacy of various metal-based and organocatalysts to improve yield and selectivity. For instance, a patent mentions a catalyst system involving an alumina (B75360) gel matrix for processes that include this compound as a component, suggesting the relevance of solid-supported catalysts. google.com

Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative for the synthesis of α-keto esters. Research in this area could lead to the development of enzymatic routes to this compound with high enantiopurity.

Photocatalysis: Light-mediated catalytic reactions represent a frontier in organic synthesis. The application of photoredox catalysis could enable novel synthetic pathways to this compound under mild reaction conditions. An electronic supplementary information document points to the use of a chiral catalyst and blue LEDs in the synthesis of a tert-butyl 2-oxopentanoate, indicating the potential of photochemical methods. rsc.org

A comparative look at potential catalytic systems is presented in the table below:

| Catalytic System | Potential Advantages for this compound Synthesis | Key Research Focus |

| Homogeneous Catalysis | High activity and selectivity. | Development of novel ligands to tune reactivity. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling. | Design of robust and highly active solid-supported catalysts. |

| Biocatalysis | High enantioselectivity and environmentally benign conditions. | Enzyme screening and engineering for optimal performance. |

| Photocatalysis | Mild reaction conditions and unique reactivity. | Discovery of new photocatalysts and reaction pathways. |

Integration with Flow Chemistry and Continuous Processing

The integration of flow chemistry and continuous processing is a significant emerging trend that promises to revolutionize the synthesis of fine chemicals, including this compound. Continuous manufacturing offers several advantages over traditional batch processes, such as enhanced safety, improved heat and mass transfer, and greater consistency in product quality.

Future research in this area will likely concentrate on:

Development of Continuous Synthesis Protocols: Designing and optimizing continuous flow setups for the synthesis of this compound. A research document mentions the preparation of tert-Butyl 2-oxopentanoate with a specified flow rate, suggesting that continuous flow methods are applicable to this class of compounds. lookchem.com

Process Analytical Technology (PAT): Implementing in-line and on-line analytical techniques to monitor and control the reaction in real-time, ensuring high purity and yield.

Scale-up of Flow Processes: Translating laboratory-scale flow syntheses to industrial-scale production, which is a critical step for commercial viability.

Development of Sustainable and Circular Economy Approaches

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing sustainable and circular economy approaches for the production and use of this compound. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key trends in this domain include:

Use of Bio-based Feedstocks: Exploring the synthesis of this compound from renewable starting materials to reduce reliance on fossil fuels.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Solvent Selection: Utilizing greener solvents or solvent-free reaction conditions to lessen the environmental impact.

Catalyst Recycling: For heterogeneous and biocatalytic systems, developing efficient methods for catalyst recovery and reuse is crucial for a circular economy.

Advanced Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a powerful tool for generating chemical diversity. While specific MCRs involving this compound are not yet widely reported, this is a promising area for future exploration.

Future research directions may include:

Design of Novel MCRs: Developing new MCRs that incorporate this compound as a key building block to rapidly synthesize a wide range of complex molecules.

Asymmetric MCRs: The development of stereoselective MCRs to produce chiral molecules with high enantiopurity, which is particularly important for pharmaceutical applications.

Combinatorial Chemistry: Utilizing MCRs in combination with this compound to generate large libraries of compounds for high-throughput screening in drug discovery and materials science.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique chemical structure of this compound, featuring both a keto and an ester functional group, makes it an interesting candidate for applications in materials science. Future interdisciplinary research will be key to unlocking its potential in this area.

Emerging trends at this interface include:

Polymer Synthesis: Investigating the use of this compound as a monomer or a precursor for the synthesis of novel polymers with tailored properties. While direct polymerization of this compound is not documented, related keto-esters have been used to create functional polymers.

Functional Materials: Exploring the incorporation of this compound into functional materials, such as biodegradable polymers or responsive materials.

Surface Modification: Utilizing the reactivity of the keto and ester groups for the chemical modification of surfaces to impart specific properties.

Q & A

Synthesis and Characterization

Basic: Q. Q1. What are the standard laboratory methods for synthesizing Butyl 2-oxopentanoate, and how can purity be ensured? this compound is typically synthesized via esterification of 2-oxopentanoic acid with butanol using acid catalysts (e.g., sulfuric acid). Post-reaction purification involves fractional distillation to isolate the ester and chromatography (e.g., HPLC) to confirm purity. Analytical techniques like NMR and GC-MS are critical for structural validation and assessing purity (>90% as per industrial standards) .

Advanced: Q. Q2. How can kinetic parameters for enzymatic esterification of 2-oxopentanoate be optimized in non-aqueous systems? Use immobilized lipases (e.g., Candida antarctica lipase B) in solvent-free or ionic liquid media. Monitor reaction progress via FT-IR or HPLC to track substrate conversion. Optimize parameters (temperature, water activity) using a Design of Experiments (DoE) approach. Cross-validate kinetic data with Michaelis-Menten models to account for solvent effects on enzyme activity .

Biochemical Interactions

Basic: Q. Q3. What enzymes are known to interact with 2-oxopentanoate, and what are their primary functions? 2-oxopentanoate acts as a substrate for enzymes like tauropine dehydrogenase (EC 1.5.1.23), which catalyzes its reduction in taurine biosynthesis. It is also a competitive inhibitor for lactate dehydrogenase (LDH) in microbial pathways, particularly in Ralstonia eutropha, where it affects redox balancing .

Advanced: Q. Q4. How to design an assay to distinguish between 2-oxopentanoate’s activity on EC 1.5.1.23 (tauropine dehydrogenase) and EC 1.5.1.17 (alanopine dehydrogenase)? Use a coupled enzymatic assay with NADH fluorescence monitoring. Include specificity controls: EC 1.5.1.23 reacts efficiently with taurine but not L-strombine, while EC 1.5.1.17 shows the reverse. Vary substrate concentrations (0.1–10 mM) and measure initial reaction rates. Validate with kinetic inhibition studies using pyruvate analogs (e.g., 2-oxobutanoate) .

Electrophysiological and Metabolic Studies

Advanced: Q. Q5. What experimental controls are essential when studying this compound’s inhibition of pancreatic β-cell KATP channels? Include α-ketoisocaproate (a known KATP inhibitor) as a positive control. Use patch-clamp electrophysiology with intracellular application of 2-oxopentanoate (20 mM) to assess open probability (NPO). Normalize data against baseline activity and repeat experiments in the presence of L-leucine to rule out amino acid interference. Replicate across ≥4 independent patches to ensure statistical significance .

Advanced: Q. Q6. How can isotopic labeling resolve conflicting data on 2-oxopentanoate’s role in microbial β-oxidation pathways? Use [U-¹³C]-2-oxopentanoate in tracer studies with Ralstonia eutropha cultures. Analyze metabolic flux via LC-MS/MS to track incorporation into acetyl-CoA and succinate. Compare results under aerobic vs. anaerobic conditions to differentiate pathway dominance (e.g., glyoxylate shunt vs. TCA cycle). Address discrepancies by quantifying enzyme expression (e.g., ldhA) via qPCR .

Data Analysis and Validation

Basic: Q. Q7. What analytical methods are recommended for quantifying this compound in complex matrices? Employ GC-MS with a polar capillary column (e.g., DB-WAX) and internal standards (e.g., methyl heptanoate). For aqueous samples, perform liquid-liquid extraction using dichloromethane. Calibrate with spiked matrices to account for recovery efficiency (70–95%). Validate limits of detection (LOD < 0.1 ppm) via signal-to-noise ratios .

Advanced: Q. Q8. How to reconcile contradictory reports on 2-oxopentanoate’s stability under varying pH conditions? Conduct accelerated stability studies (40–60°C) across pH 3–9. Monitor degradation via UV-Vis (λ = 260 nm for keto-enol tautomers) and NMR (disappearance of α-keto proton signals). Use Arrhenius modeling to extrapolate shelf-life at 25°C. Cross-reference with HPLC-MS to identify degradation products (e.g., butanol and pentanoic acid) and propose degradation pathways .

Experimental Design and Troubleshooting

Advanced: Q. Q9. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible enzymatic assays? Standardize starting materials (e.g., 2-oxopentanoic acid purity ≥98%) and reaction conditions (e.g., anhydrous butanol, nitrogen atmosphere). Implement in-process monitoring via inline FT-IR to track esterification completion. Use quality control checkpoints (e.g., GC-MS retention time matching) before assay deployment. Document deviations in a batch record for root-cause analysis .

Advanced: Q. Q10. How to address conflicting kinetic data for 2-oxopentanoate’s inhibition of LDH across species? Perform comparative kinetics using purified LDH isoforms (e.g., human vs. Ralstonia eutropha). Measure IC₅₀ under identical buffer conditions (pH 7.4, 25°C). Use surface plasmon resonance (SPR) to assess binding affinity differences. Validate findings with molecular docking simulations to identify species-specific active site residues affecting inhibitor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products